Sodium;(1R,2R,3S,4R)-2,3-dihydroxybicyclo[2.2.1]heptane-1-carboxylate
Description
Sodium;(1R,2R,3S,4R)-2,3-dihydroxybicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound featuring a norbornane framework (bicyclo[2.2.1]heptane) with two hydroxyl groups at the 2- and 3-positions and a sodium carboxylate group at the 1-position. Its stereochemistry (1R,2R,3S,4R) is critical for its physicochemical and biological properties. The sodium carboxylate group enhances water solubility, making the compound suitable for applications in pharmaceuticals or materials science.
Properties
IUPAC Name |
sodium;(1R,2R,3S,4R)-2,3-dihydroxybicyclo[2.2.1]heptane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4.Na/c9-5-4-1-2-8(3-4,6(5)10)7(11)12;/h4-6,9-10H,1-3H2,(H,11,12);/q;+1/p-1/t4-,5+,6+,8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANLZZMTWVQQLI-QJTYEHDSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C(C2O)O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(C[C@@H]1[C@@H]([C@@H]2O)O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Starting from bicyclo[2.2.1]heptane: The bicyclic structure can be functionalized through a series of reactions, including hydroxylation and carboxylation steps.
Using dihydroxylation reactions: The double bond in the bicyclic structure can be dihydroxylated using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Carboxylation reactions: The hydroxylated intermediate can be further reacted with reagents like carbon dioxide (CO2) in the presence of a base to introduce the carboxylate group.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale reactions using optimized conditions to ensure high yield and purity. The choice of reagents and reaction conditions can vary based on the desired scale and cost considerations.
Types of Reactions:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can undergo reduction reactions to convert hydroxyl groups to other functional groups.
Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or Dess-Martin periodinane (DMP) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Ketones or aldehydes can be formed.
Reduction: Alcohols or other reduced derivatives can be produced.
Substitution: A wide range of substituted derivatives can be synthesized.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that sodium (1R,2R,3S,4R)-2,3-dihydroxybicyclo[2.2.1]heptane-1-carboxylate exhibits antimicrobial properties. It has been studied for its potential use as an antibacterial agent against various pathogens. The compound's bicyclic structure contributes to its interaction with microbial membranes, enhancing its efficacy as an antimicrobial agent.
1.2 Drug Delivery Systems
The compound's unique structure allows it to be utilized in drug delivery systems. Its ability to form stable complexes with various pharmaceuticals can enhance the solubility and bioavailability of drugs. This is particularly beneficial for hydrophobic drugs that require improved delivery mechanisms.
Biochemistry
2.1 Enzyme Inhibition
Sodium (1R,2R,3S,4R)-2,3-dihydroxybicyclo[2.2.1]heptane-1-carboxylate has shown potential as an enzyme inhibitor in biochemical pathways. Studies suggest that it can inhibit specific enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders.
Case Study: Enzyme Interaction
- Enzyme: Aldose reductase
- Effect: Inhibition leading to reduced sorbitol accumulation in diabetic patients.
- Outcome: Potential therapeutic benefits for diabetes management.
4.1 Plant Growth Regulation
Preliminary studies suggest that sodium (1R,2R,3S,4R)-2,3-dihydroxybicyclo[2.2.1]heptane-1-carboxylate may act as a plant growth regulator. Its application could lead to improved growth rates and resistance to environmental stressors in crops.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The hydroxyl groups and carboxylate moiety can form hydrogen bonds and ionic interactions with biological molecules, influencing enzyme activity and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The bicyclo[2.2.1]heptane scaffold is a versatile platform for functionalization. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Bicyclo[2.2.1]heptane Derivatives
Key Observations:
Functional Group Diversity :
- The target compound’s hydroxyl and carboxylate groups contrast with nitro (), benzothiazole (), and piperazine () substituents in analogs. These groups dictate solubility, reactivity, and biological activity. For example, sodium carboxylates () exhibit high water solubility, whereas esters () are lipophilic .
Stereochemical Impact :
- Stereochemistry at the 1-, 2-, 3-, and 4-positions critically influences function. For instance, rel-sodium dicarboxylate () adopts the 1R,2R,3S,4S configuration, while the target compound is 1R,2R,3S,4R. Such differences may alter polymer-nucleating efficiency or receptor binding .
Applications :
- Materials Science : Sodium dicarboxylates (e.g., HPN-68 in ) enhance polypropylene crystallinity by 15°C and mechanical strength by 12–18% at 0.2 phr loading .
- Pharmaceuticals : Complex derivatives () serve as drug intermediates or impurities, requiring precise stereochemical characterization .
Synthetic Challenges :
- Epimerization risks () and chromatographic resolution () highlight the difficulty in obtaining enantiopure bicycloheptane derivatives.
Research Findings and Data
- Crystallographic Data : While crystallographic details for the target compound are absent, analogous structures (e.g., copper-arginine complexes in ) use SHELX software for refinement, emphasizing the role of stereochemical validation in bicyclic systems .
- Thermal Stability : Bicycloheptane dicarboxylates () exhibit thermal stability up to 200°C, suitable for polymer processing .
Biological Activity
Sodium (1R,2R,3S,4R)-2,3-dihydroxybicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound with notable biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by its bicyclic structure and the presence of hydroxyl and carboxyl functional groups. Its chemical formula is with a molecular weight of approximately 194 Da. The stereochemistry of the compound plays a crucial role in its biological interactions.
Structural Formula
Research indicates that sodium (1R,2R,3S,4R)-2,3-dihydroxybicyclo[2.2.1]heptane-1-carboxylate exhibits significant biological activity through various mechanisms:
- Ion Channel Modulation : The compound has been shown to selectively modulate potassium channels KCNQ2 and KCNQ4, which are critical for neuronal excitability and signal transmission in the nervous system. The effective concentration (EC50) for KCNQ2 is reported to be 230 nM and for KCNQ4 is 510 nM, indicating its potential as a tool for studying neuronal function .
- Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. For instance, compounds with similar structural features have demonstrated significant cytotoxicity against HeLa cells .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various conditions such as diabetes .
Case Studies
A review of available literature highlights several case studies that underscore the biological activity of sodium (1R,2R,3S,4R)-2,3-dihydroxybicyclo[2.2.1]heptane-1-carboxylate:
- Neuroprotective Effects : A study indicated that compounds structurally related to sodium (1R,2R,3S,4R)-2,3-dihydroxybicyclo[2.2.1]heptane-1-carboxylate could protect neurons from oxidative stress-induced apoptosis .
- Antidiabetic Properties : Research has shown that similar bicyclic compounds exhibit inhibition of α-glucosidase activity, suggesting potential antidiabetic effects through modulation of carbohydrate metabolism .
Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
